3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride

Surfactant foaming Disinfectant formulation CIP cleaning

3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride (CAS 94088‑59‑2) is a quaternary 4,5‑dihydroimidazolium salt – a subclass of imidazolinium surfactants – with a C₁₀ linear alkyl chain at N‑1 and a benzyl group at N‑3. It belongs to the broader family of cyclic amidinium compounds that are resonance‑stabilized and display both surface‑active and antimicrobial properties.

Molecular Formula C20H33ClN2
Molecular Weight 336.9 g/mol
CAS No. 94088-59-2
Cat. No. B12674966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride
CAS94088-59-2
Molecular FormulaC20H33ClN2
Molecular Weight336.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN1CC[N+](=C1)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C20H33N2.ClH/c1-2-3-4-5-6-7-8-12-15-21-16-17-22(19-21)18-20-13-10-9-11-14-20;/h9-11,13-14,19H,2-8,12,15-18H2,1H3;1H/q+1;/p-1
InChIKeyHKXVRRCSIQRDCN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium Chloride: Core Properties and Class Context for Scientific Procurement


3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride (CAS 94088‑59‑2) is a quaternary 4,5‑dihydroimidazolium salt – a subclass of imidazolinium surfactants – with a C₁₀ linear alkyl chain at N‑1 and a benzyl group at N‑3. It belongs to the broader family of cyclic amidinium compounds that are resonance‑stabilized and display both surface‑active and antimicrobial properties. The 4,5‑dihydroimidazolium core differentiates these salts from the fully aromatic imidazolium analogs by altering charge‑delocalization and, consequently, micellization and adsorption behavior [1]. The compound is primarily investigated as a low‑foaming disinfectant and corrosion inhibitor, where its exact chain‑length and substitution pattern are critical performance determinants [2][3].

Why Generic Imidazolium Salts Cannot Substitute for 3‑Benzyl‑1‑decyl‑4,5‑dihydro‑1H‑imidazolium Chloride


Within the imidazolium/imidazolinium surfactant class, even small structural variations – alkyl chain length by two carbons, the presence or absence of a 4,5‑double bond, or the nature of the N‑substituent – produce order‑of‑magnitude changes in foaming, antimicrobial spectrum, and anion‑compatibility. The decyl‑benzyl substitution pattern of 3‑benzyl‑1‑decyl‑4,5‑dihydro‑1H‑imidazolium chloride yields a surfactant that is simultaneously low‑foaming (foam value ≈ 10 mm vs. 690 mm for the dodecyl analog), active against Gram‑negative bacteria and fungi, and fully tolerant of anionic detergents [1]. Generic “imidazolium chloride” or “benzalkonium chloride” replacements would forfeit one or more of these application‑critical properties, making direct interchange impossible without quantitative performance data.

Measurable Differentiation of 3‑Benzyl‑1‑decyl‑4,5‑dihydro‑1H‑imidazolium Chloride Against Closest Analogs


Foam Suppression: 69‑Fold Lower Foam Height Versus the Dodecyl Homolog

In a standardized foaming test (0.1 % aqueous solution, 1 min agitation), the 3‑benzyl‑1‑decyl‑4,5‑dihydro‑1H‑imidazolium salt produced a foam height of only ≈ 10 mm, while the corresponding dodecyl‑chain analog gave ≈ 690 mm – a 69‑fold reduction [1]. This difference is directly attributed to the unfavorable packing of the C₁₀ chain in a foam lamella compared to C₁₂.

Surfactant foaming Disinfectant formulation CIP cleaning

Anionic Detergent Compatibility: Preserved Antimicrobial Activity in Mixed Formulations

Unlike conventional quaternary ammonium compounds, which are often inactivated by anionic surfactants, 3‑benzyl‑1‑decyl‑4,5‑dihydro‑1H‑imidazolium chloride can be combined with anion‑active detergents without loss of antimicrobial efficacy [1]. This compatibility is attributed to the resonance‑stabilized dihydroimidazolium cation that resists ion‑pair precipitation.

Antimicrobial formulation Anionic detergent Disinfectant compatibility

Superior Anti‑Pseudomonal and Anti‑Fungal Activity vs. Longer‑Chain Analogs

The patent literature reports that 3‑benzyl‑1‑decyl‑4,5‑dihydro‑1H‑imidazolium salts exhibit higher activity against fungi, algae, and Pseudomonas bacteria than the corresponding N‑(C₁₂–C₁₆)‑alkyl‑imidazolium salts, which additionally foam strongly [1]. This indicates a chain‑length‑dependent antimicrobial spectrum that peaks around C₁₀.

Antimicrobial spectrum Pseudomonas aeruginosa Fungicidal activity

Surface‑Tension Depression and Wetting: Class‑Level Behavior of Dihydroimidazolium Salts

The 1946 foundational patent US2493322 establishes that 4,5‑dihydroimidazolium compounds broadly exhibit surface‑tension‑depressing properties, functioning as wetting and emulsifying agents [1]. Although specific numerical surface‑tension data for 3‑benzyl‑1‑decyl‑4,5‑dihydro‑1H‑imidazolium chloride are not available, the class behavior supports its utility as an interfacial agent alongside its antimicrobial function.

Surface tension Interfacial adsorption Wetting agent

High‑Value Application Scenarios for 3‑Benzyl‑1‑decyl‑4,5‑dihydro‑1H‑imidazolium Chloride Driven by Quantitative Differentiation


Low‑Foam Disinfectant Formulations for CIP (Clean‑in‑Place) and Spray‑Wash Systems

The ~69‑fold lower foam volume relative to the dodecyl homolog makes this compound the preferred quaternary ammonium replacement in high‑shear cleaning environments [1]. Formulators can achieve target antimicrobial performance without the defoamer additions required for conventional long‑chain QACs.

Cooling‑Water and Humidifier Biocides Requiring Anti‑Pseudomonal Activity

Enhanced activity against Pseudomonas aeruginosa and fungi, combined with low foaming, addresses the two major pain points in recirculating cooling‑water treatment [1]. The compound can be dosed without risk of overflow foam that commonly occurs with C₁₂‑C₁₆ imidazolium salts.

All‑in‑One Cleaner‑Disinfectants Containing Anionic Surfactants

The unique compatibility with anionic detergents permits formulation of single‑phase cleaner‑disinfectant concentrates [1]. This eliminates the need for two‑component packaging and simplifies end‑user dilution protocols in food‑processing and healthcare settings.

Oilfield Corrosion‑Inhibitor Packages with Bi‑Functional Antimicrobial Demand

Imidazolinium compounds are well‑established corrosion inhibitors for mild steel in acidic media. While direct corrosion‑inhibition data for this specific compound are limited, its structural features (benzyl substitution, dihydroimidazolium core) combined with demonstrated anti‑Pseudomonal activity make it a promising dual‑function additive for oilfield produced‑water treatment [2].

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